molecular formula C23H24N4O5 B5140909 METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5140909
M. Wt: 436.5 g/mol
InChI Key: CJNIXCMHIIZMNK-UHFFFAOYSA-N
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Description

METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and dimethylphenyl groups. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce a wide range of new functional groups, potentially leading to compounds with different biological or chemical properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may have potential as a tool for studying biological processes, particularly those involving its specific functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism by which METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE exerts its effects is likely complex and involves multiple molecular targets and pathways. The compound’s various functional groups can interact with different biological molecules, potentially leading to a range of effects. For example, the carbamoyl group may interact with enzymes or receptors, while the pyrido[2,3-d]pyrimidine core could bind to nucleic acids or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 7-CYCLOPROPYL-3-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: can be compared with other pyrido[2,3-d]pyrimidine derivatives, which may have similar structures but different functional groups.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups may share some chemical properties, but their biological activities can vary widely depending on the rest of the molecule.

    Dimethylphenyl derivatives: These compounds may have similar aromatic properties, but their overall behavior will depend on the other functional groups present.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

methyl 7-cyclopropyl-3-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-12-5-6-13(2)16(9-12)24-18(28)11-27-21(29)19-15(22(30)32-4)10-17(14-7-8-14)25-20(19)26(3)23(27)31/h5-6,9-10,14H,7-8,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIXCMHIIZMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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